AtPep3

Receptor pharmacology Signal transduction PEPR1/PEPR2

Researchers studying plant stress signaling require highly selective tools to dissect PEPR1-specific pathways without PEPR2 crosstalk. AtPep3 (CAS 902781-14-0) is the only endogenous Arabidopsis elicitor peptide that selectively activates PEPR1, enabling clean dissection of salinity-stress adaptation and pattern-triggered immunity (PTI). • Selectively activates PEPR1 without engaging PEPR2; patch-clamp assays confirm a PEPR1-dependent Ca²⁺ current (reversal potential +20 mV) at 200 nM. • Confers >2-fold survival advantage and >1.5× longer primary roots under 150 mM NaCl in overexpression lines; protects chlorophyll content upon peptide treatment. • Suppresses cell-wall-damage-induced jasmonic acid and salicylic acid accumulation in a concentration-dependent manner (10-100 nM), a phenotype distinct from flg22 or elf18. Supplied as a 23-amino-acid synthetic peptide (sequence: EIKARGKNKTKPTPSSGKGGKHN) with >98% HPLC purity. Each batch includes a Certificate of Analysis. Standard international B2B shipping with ice packs; bulk and custom synthesis available upon request.

Molecular Formula C74H167N25O6
Molecular Weight 1503.3 g/mol
Cat. No. B12605186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtPep3
Molecular FormulaC74H167N25O6
Molecular Weight1503.3 g/mol
Structural Identifiers
SMILESCCC(C)C(CNC(CCCCN)CNC(C)CNC(CCCN=C(N)N)CNCCNC(CCCCN)CNC(CC(=O)N)CNC(CCCCN)CNC(CNC(CCCCN)CN1CCCC1CNC(CN2CCCC2CNC(CNC(CN)CO)CO)C(C)O)C(C)O)NCC(CCCO)N
InChIInChI=1S/C74H167N25O6/c1-6-55(2)70(95-40-59(80)19-18-36-100)49-93-62(21-8-12-28-76)42-87-56(3)39-88-60(24-15-31-86-74(82)83)41-84-32-33-85-61(20-7-11-27-75)43-90-65(37-73(81)105)45-89-63(22-9-13-29-77)44-96-71(57(4)103)50-94-64(23-10-14-30-78)51-98-34-16-26-69(98)48-97-72(58(5)104)52-99-35-17-25-68(99)47-92-67(54-102)46-91-66(38-79)53-101/h55-72,84-85,87-97,100-104H,6-54,75-80H2,1-5H3,(H2,81,105)(H4,82,83,86)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,70+,71+,72+/m0/s1
InChIKeyWHPKIEIWUBJBQV-DSEFJCOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AtPep3 Peptide for Salinity Stress Research and Agricultural Biostimulant Development


AtPep3 (CAS 902781-14-0) is a 23-amino-acid, hormone-like elicitor peptide endogenous to Arabidopsis thaliana [1]. It is derived from the C‑terminus of the PROPEP3 precursor and signals through the plasma‑membrane receptor kinase PEPR1 to regulate both abiotic stress tolerance and innate immunity [2]. Unlike many plant peptides that are exclusively developmental regulators, AtPep3 provides a dual‑function tool for dissecting cross‑talk between salinity‑stress adaptation and pattern‑triggered immunity (PTI) [1][2].

Why Generic Plant Elicitor Peptides Cannot Substitute for AtPep3 in Abiotic Stress Studies


AtPep3 cannot be replaced by in‑class peptides such as AtPep1 or by bacterial MAMPs like flg22 because its functional profile is uniquely bifurcated. While AtPep1 and AtPep2 elicit canonical PTI and are perceived by both PEPR1 and PEPR2, AtPep3 is recognized solely by PEPR1 [1] and preferentially up‑regulates salinity‑stress‑associated genes (e.g., AT1g17710) rather than typical PTI markers [2]. Furthermore, AtPep3 suppresses cell‑wall‑damage‑induced phytohormone accumulation and accelerates starvation‑induced senescence—phenotypes not observed with flg22 or elf18 [3][4]. These divergent signaling outputs preclude simple substitution and mandate compound‑specific procurement.

Quantitative Differentiation of AtPep3: Head‑to‑Head and Cross‑Study Comparisons


Receptor Specificity: AtPep3 Engages PEPR1 Exclusively, Unlike AtPep1/2

AtPep3 is perceived only by PEPR1, whereas AtPep1 and AtPep2 are recognized by both PEPR1 and PEPR2 [1]. Patch‑clamp recordings confirm that 200 nM AtPep3 increases inward Ca2+ current in wild‑type protoplasts (reversal potential +20 mV, n=6) but has no effect in atpepr1 mutant protoplasts (n=5) [2].

Receptor pharmacology Signal transduction PEPR1/PEPR2

Salinity Stress Survival: AtPep3 Overexpression Confers >2‑Fold Survival Advantage Over Wild‑Type

Transgenic Arabidopsis lines overexpressing AtPROPEP3 (AT13‑ox) exhibited a survival ratio >2 relative to wild‑type Col‑0 plants under salinity stress [1]. Primary root length in AT13‑ox plants was >1.5× longer than WT (P<0.05) [2], and AT13 mRNA showed >100‑fold induction after salt treatment, the highest among 17 salinity‑inducible small coding genes [3].

Abiotic stress Salinity tolerance Plant survival

Chlorophyll Retention Under Salt Stress: AtPep3 Maintains Significantly Higher Pigment Content Than Untreated Controls

Seedlings treated with the AT13‑5 peptide fragment (corresponding to AtPep3) maintained significantly higher chlorophyll content under 150 mM NaCl stress than either untreated controls or plants treated with other overlapping PROPEP3 fragments [1]. AT13‑ox plants also exhibited significantly higher chlorophyll levels than WT under identical conditions [2].

Photosynthesis Chlorophyll Oxidative stress

CWD‑Induced Phytohormone Suppression: AtPep3 and AtPep1 Show Comparable Concentration‑Dependent Repression

Exogenous application of AtPep3 represses cell‑wall‑damage (CWD)-induced accumulation of jasmonic acid and salicylic acid in a concentration‑dependent manner [1]. The repression profile is comparable to that of AtPep1, indicating that both peptides engage overlapping CWI‑PTI cross‑talk mechanisms downstream of PEPR1 [2].

Cell wall integrity Phytohormones Jasmonic acid

Senescence Acceleration: AtPep Peptides Promote Early Chlorophyll Breakdown, Unlike Bacterial Elicitors

Exposure to 100 nM AtPep1 accelerates dark‑induced leaf senescence, with significant chlorophyll reduction observed after 3 days of continuous darkness [1]. In contrast, the bacterial MAMPs flg22 and elf18 do not provoke early senescence under identical conditions [2]. Although the study used AtPep1 as the representative AtPep peptide, PROPEP3 transcription is strongly induced in darkness, and Pep‑triggered senescence is mediated through the PEPR1/2 pathway common to all AtPeps [3].

Senescence Chlorophyll degradation PTI

High‑Impact Application Scenarios for AtPep3 Based on Quantitative Evidence


PEPR1‑Specific Signal Transduction Studies

Use AtPep3 to selectively activate PEPR1 without engaging PEPR2 [1]. Patch‑clamp assays confirm that 200 nM AtPep3 elicits a PEPR1‑dependent Ca2+ current (reversal potential +20 mV) in WT but not atpepr1 protoplasts, providing a clean system to dissect PEPR1‑specific downstream events [2].

Salinity Stress Tolerance Screening and Genetic Engineering

Employ AtPep3 or AT13‑ox lines as positive controls in salinity tolerance screens. Overexpression confers >2‑fold survival advantage [1] and >1.5× longer primary roots under 150 mM NaCl [2], while peptide treatment protects chlorophyll content .

Cross‑Talk Studies Between Cell Wall Integrity and PTI

Apply AtPep3 (10–100 nM) to repress CWD‑induced jasmonic acid and salicylic acid accumulation in a concentration‑dependent manner [1]. The effect is comparable to AtPep1, making AtPep3 suitable for experiments requiring PEPR1‑restricted input [2].

Senescence and Autophagy Research

Investigate PEPR‑mediated acceleration of dark‑induced senescence using AtPep peptides [1]. AtPep1 (100 nM) triggers chlorophyll degradation within 3–4 days of darkness, while bacterial elicitors (flg22, elf18) do not—highlighting a unique AtPep‑specific response [2].

Technical Documentation Hub

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